9,10-Diphenylanthracene endoperoxide
Overview
Description
9,10-Diphenylanthracene endoperoxide is an organic compound derived from 9,10-diphenylanthracene. It is known for its unique ability to form endoperoxides through a reaction with singlet oxygen. This compound is of significant interest due to its applications in chemiluminescence and its role as a singlet oxygen carrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-diphenylanthracene endoperoxide typically involves the reaction of 9,10-diphenylanthracene with singlet oxygen. This reaction can be carried out in solution under irradiation with visible light, which generates singlet oxygen in situ. The reaction proceeds smoothly at room temperature, forming the endoperoxide as the primary product .
Industrial Production Methods: While there is limited information on large-scale industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of 9,10-diphenylanthracene, the source of singlet oxygen, and the irradiation time. The use of continuous flow reactors may also enhance the efficiency and yield of the process .
Types of Reactions:
Photolysis: Upon exposure to light, the endoperoxide can revert to 9,10-diphenylanthracene and singlet oxygen.
Common Reagents and Conditions:
Singlet Oxygen: Generated in situ using photosensitizers under visible light irradiation.
Thermal Decomposition: Heating the compound to temperatures between 160 to 200°C.
Major Products Formed:
9,10-Diphenylanthracene: Regenerated from the endoperoxide upon thermal or photolytic decomposition.
Singlet Oxygen: Released during the decomposition process.
Scientific Research Applications
9,10-Diphenylanthracene endoperoxide has several applications in scientific research:
Chemiluminescence: Used as a chemiluminescent agent in analytical chemistry for detecting singlet oxygen.
Organic Electronics:
Biological Studies: Utilized in studies involving singlet oxygen and its effects on biological systems.
Environmental Monitoring: Employed in sensors for detecting reactive oxygen species in environmental samples.
Mechanism of Action
The primary mechanism of action for 9,10-diphenylanthracene endoperoxide involves the release of singlet oxygen upon thermal or photolytic decomposition. The singlet oxygen generated can then participate in various oxidation reactions, making the compound useful in applications requiring controlled release of reactive oxygen species .
Comparison with Similar Compounds
9,10-Dibromoanthracene: Another anthracene derivative used in organic electronics.
9,10-Dicyanoanthracene: Known for its photophysical properties and applications in photochemistry.
Uniqueness: 9,10-Diphenylanthracene endoperoxide is unique due to its ability to form and release singlet oxygen efficiently. This property makes it particularly valuable in applications requiring precise control over singlet oxygen generation, such as in chemiluminescence and biological studies .
Properties
IUPAC Name |
1,8-diphenyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(28-27-25,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISIVXXXCICJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)(OO3)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165070 | |
Record name | 9,10-Diphenylanthracene endoperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15257-17-7 | |
Record name | 9,10-Diphenylanthracene endoperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC255282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Diphenylanthracene endoperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9, 10-Diphenylanthracene 9,10-endoperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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